molecular formula C61H89N15O18S B1671599 H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH CAS No. 64790-15-4

H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

Cat. No. B1671599
CAS RN: 64790-15-4
M. Wt: 1352.5 g/mol
InChI Key: SVHJFTNFNMWDBS-FPLSMPAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH” is a peptide with the sequence AQDFVQWLMNX . It is composed of the amino acids alanine (Ala), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), valine (Val), tryptophan (Trp), leucine (Leu), methionine (Met), asparagine (Asn), and threonine (Thr) .


Molecular Structure Analysis

The molecular formula of this peptide is C61H89N15O18S, and it has a molecular weight of 1352.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Substrate Specificity and Gene Expression of Amino Acid Permeases

Research on amino-acid permeases (AAPs) in Saccharomyces cerevisiae indicates a wide substrate specificity for these permeases, with some capable of transporting multiple uncharged amino acids like Ala, Gln, Asn, and others. This study could provide insights into how specific sequences, possibly including "H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH," interact with cellular transport mechanisms (Regenberg et al., 1999).

Radiolytic Modification and Reactivity of Amino Acid Residues

Investigations into the reactivity of amino acid residues to hydroxyl radical-mediated protein footprinting provide a detailed comparison of the susceptibility of different amino acid side chains to oxidative modifications. This research may offer a foundational understanding of the stability and reactivity of peptide sequences under study (Xu & Chance, 2005).

Side Chain Contributions to the Stability of Alpha-Helical Structure in Peptides

The role of amino acid side chains in stabilizing or destabilizing alpha-helix structures in peptides is crucial for understanding peptide function and design. This study's findings on peptide helicity and stability may provide insights into the structural implications of specific sequences like "H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH" (Lyu et al., 1990).

Amino Acid Sequence of Pheromone-Biosynthesis-Activating Neuropeptide (PBAN)

The study of PBAN, a peptide involved in pheromone biosynthesis in the silkworm Bombyx mori, showcases the importance of specific amino acid sequences in biological processes and could shed light on the functional aspects of similar peptides (Kitamura et al., 1989).

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJFTNFNMWDBS-FPLSMPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H89N15O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

CAS RN

64790-15-4
Record name Glucagon (19-29)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Reactant of Route 2
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Reactant of Route 3
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Reactant of Route 4
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Reactant of Route 5
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Reactant of Route 6
H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH

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